
4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a thiazole ring, and a coumarin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the coumarin core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, dimethylformamide (DMF), and others, with reaction temperatures varying based on the reagents used.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its coumarin core makes it a valuable intermediate in the creation of fluorescent probes and chemosensors.
Biology: Biologically, 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further research in developing new antibiotics.
Medicine: In medicine, this compound has been studied for its potential therapeutic effects. Its unique structure may interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its fluorescence properties make it useful in the development of advanced materials and technologies.
Mécanisme D'action
The mechanism by which 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The coumarin moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
N'-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness: 4-Isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide stands out due to its specific structural features, such as the presence of the thiazole ring and the isopropoxy group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYKENMVVLERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
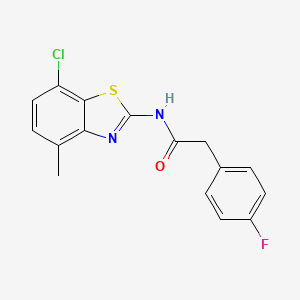
![ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2939529.png)
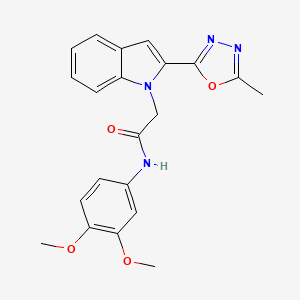
![diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate](/img/structure/B2939531.png)
![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)
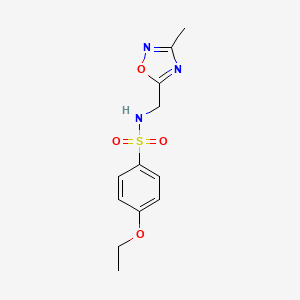

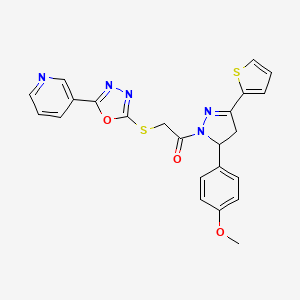
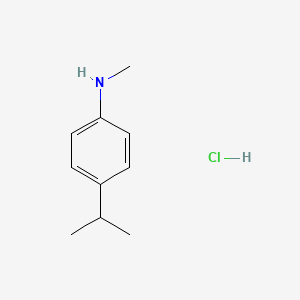
![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)
![1-(Azepan-1-yl)-2-{4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B2939541.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)

